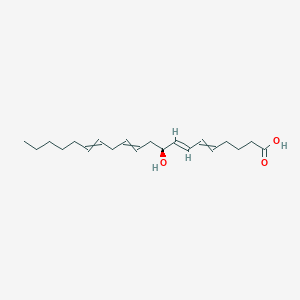
(S,5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is a bioactive lipid derived from arachidonic acid. It is one of the hydroxy-eicosatetraenoic acids (HETEs) and plays a significant role in various physiological and pathological processes, including inflammation and vascular functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, specifically 9-lipoxygenase. The reaction conditions often include a buffered aqueous solution at a physiological pH, with the presence of oxygen to facilitate the oxidation process.
Industrial Production Methods
Industrial production of 9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid may involve biotechnological approaches using genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex eicosanoids.
Reduction: Reduction reactions can convert the hydroxy group to a hydroxyl group.
Esterification: The hydroxy group can react with carboxylic acids to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase.
Reduction: Reducing agents such as sodium borohydride can be used.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine are typical reagents.
Major Products
Oxidation: Leads to the formation of various eicosanoids.
Reduction: Produces 9-hydroxy derivatives.
Esterification: Results in the formation of esterified eicosanoids.
Applications De Recherche Scientifique
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid has numerous applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the study of lipid oxidation mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.
Industry: Utilized in the development of bioactive compounds and as a biochemical marker in various assays.
Mécanisme D'action
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid exerts its effects primarily through the activation of specific receptors on cell surfaces, such as G-protein coupled receptors. It modulates various signaling pathways, including those involved in inflammation and vascular tone regulation. The compound can influence the production of other bioactive lipids, thereby amplifying its physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 12(S)-Hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
- 15(S)-Hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
- 5(S)-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
Uniqueness
9(S)-Hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid is unique due to its specific position of the hydroxy group and the configuration of its double bonds. This structural specificity allows it to interact with distinct receptors and enzymes, leading to unique biological activities compared to other hydroxy-eicosatetraenoic acids.
Propriétés
Formule moléculaire |
C20H32O3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
(7E,9S)-9-hydroxyicosa-5,7,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6?,11-9?,13-10?,17-14+/t19-/m0/s1 |
Clé InChI |
KATOYYZUTNAWSA-CXOYRRCJSA-N |
SMILES isomérique |
CCCCCC=CCC=CC[C@@H](/C=C/C=CCCCC(=O)O)O |
SMILES canonique |
CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


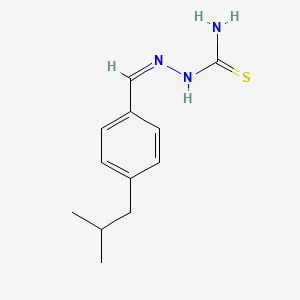
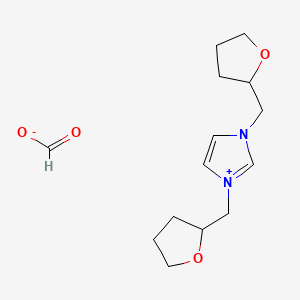

![Benzo[e]pyrrolo[2,1-c][1,2,4]triazine](/img/structure/B14113552.png)
![2-(4'-Fluoro-[1,1'-biphenyl]-4-yl)-5-(5-iodo-2-methylbenzyl)thiophene](/img/structure/B14113560.png)

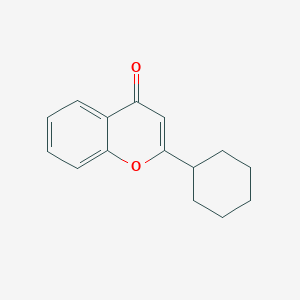
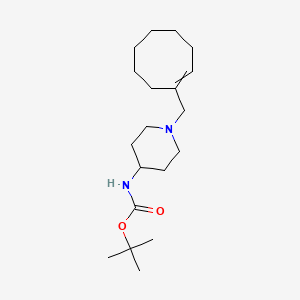
![3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14113578.png)
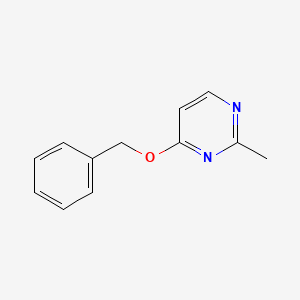
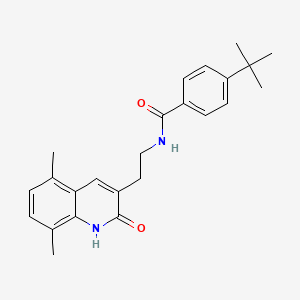
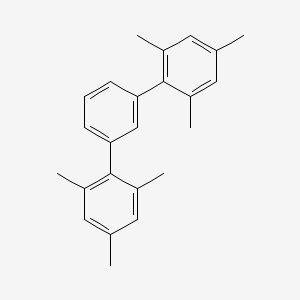

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14113614.png)
